molecular formula C13H13N3O3S B193851 N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate CAS No. 3432-88-0

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate

Cat. No. B193851
CAS RN: 3432-88-0
M. Wt: 291.33 g/mol
InChI Key: ACIOXMJZEFKYHZ-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, also known as APC, is a cationic cephalosporin derivative. It has been widely used in scientific research due to its unique chemical structure and biological activities.

Scientific research applications

Electrochemical Properties

  • The electrochemical reduction of N-acylamino-, N-amino-, N-benzyl- and N-phenacyl-substituted pyridinium ions, including compounds similar to N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, has been studied. These compounds can be cathodically cleaved into pyridine derivatives and carboxylic amides or aromatic amines, indicating potential applications in electrochemical processes and synthesis (Pragst et al., 1987).

Antibacterial Activity

  • Quaternary heterocyclylamino beta-lactams, which include compounds like N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, have been identified as a new class of antibacterial beta-lactams. They demonstrate a broad spectrum of activity against Gram-negative species such as Escherichia, Shigella, Klebsiella, and Enterobacter (Hannah et al., 1982).

Synthesis of Cefepime Intermediate

  • A study on the synthesis of 7-amino-3-(1-methyl-1-pyrrolidino)methylceph-3-em-4-carboxylate hydrochloride, related to N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, has been conducted. This research is crucial in the development of intermediates for antibiotics like Cefepime (Li Shan-bin, 2010).

Cephalosporin Derivatives

  • HR 810, a cephalosporin derivative closely related to N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, exhibits an extremely broad antibacterial spectrum, effective against all bacterial species of clinical relevance, including strains resistant to other cephalosporins (Seibert et al., 1983).

Pyridinium Salts in Photostability

  • The photostability of water-soluble subphthalocyanines, including those containing pyridinium groups, has been studied. These compounds demonstrate potential applications in photosensitization and photochemical processes (Xu & Ng, 2009).

Synthesis Process

  • The synthesis process and properties of 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylic acid halide, an intermediate in Ceftazidime production and related to N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, have been explored, offering insights into the development of cephalosporin antibiotics (Ltd General, 2004).

properties

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOXMJZEFKYHZ-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187888
Record name N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate

CAS RN

3432-88-0
Record name Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3432-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Reactant of Route 2
Reactant of Route 2
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Reactant of Route 3
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Reactant of Route 4
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Reactant of Route 5
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Reactant of Route 6
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.